(1-Cyanocyclohexyl)methanesulfonamide
Description
(1-Cyanocyclohexyl)methanesulfonamide is a sulfonamide derivative featuring a cyclohexyl ring substituted with a cyano group at the 1-position, linked to a methanesulfonamide moiety.
Properties
IUPAC Name |
(1-cyanocyclohexyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c9-6-8(7-13(10,11)12)4-2-1-3-5-8/h1-5,7H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURAAMBKVAELRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for (1-Cyanocyclohexyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyanocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the methanesulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(1-Cyanocyclohexyl)methanesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyanocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Research Findings and Computational Insights
- DFT Studies : Quantum-chemical calculations (e.g., density functional theory) used for N-(5-tert-butyl-2-hydroxyphenyl)methanesulfonamide could predict the target compound’s electronic structure, frontier molecular orbitals, and UV/Vis spectra .
- Conformational Analysis: The cyclohexyl ring’s chair conformation may position the cyano group axially or equatorially, influencing steric interactions with biological targets .
Biological Activity
(1-Cyanocyclohexyl)methanesulfonamide, with the molecular formula C8H14N2O2S and a molecular weight of 202.28 g/mol, is a compound that possesses unique structural features due to the presence of both a cyano group and a methanesulfonamide group. These functional groups contribute to its distinct biological activities and potential applications in medicinal chemistry and biochemistry.
The compound exhibits a variety of chemical reactivity, including:
- Oxidation : Can be oxidized to form sulfonic acids.
- Reduction : The cyano group can be reduced to an amine group.
- Substitution : The methanesulfonamide group can participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of (1-Cyanocyclohexyl)methanesulfonamide primarily involves its interaction with specific molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can lead to alterations in various biochemical pathways, affecting cellular functions and potentially offering therapeutic benefits.
Biological Activity
Research has indicated several potential biological activities associated with (1-Cyanocyclohexyl)methanesulfonamide:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunction.
- Antimicrobial Properties : Preliminary investigations have shown that derivatives of methanesulfonamides possess antimicrobial activity, hinting at possible applications in combating bacterial infections.
- Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties, which may extend to (1-Cyanocyclohexyl)methanesulfonamide through similar mechanisms.
Comparison with Similar Compounds
To better understand the unique properties of (1-Cyanocyclohexyl)methanesulfonamide, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexylmethanesulfonamide | Lacks cyano group | Limited enzyme inhibition |
| N-Cyanocyclohexylamine | Contains cyano but lacks sulfonamide functionality | Potential neuroactivity |
| Methanesulfonamide derivatives | Varying alkyl substitutions | Antimicrobial and anti-inflammatory effects |
This table illustrates how the presence of both functional groups in (1-Cyanocyclohexyl)methanesulfonamide may confer enhanced biological activities compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
